![molecular formula C20H17ClN2O2 B14888486 1-[3-(2-Chloro-phenyl)-4,5-dihydro-isoxazol-5-ylmethyl]-4-methyl-1H-quinolin-2-one](/img/structure/B14888486.png)
1-[3-(2-Chloro-phenyl)-4,5-dihydro-isoxazol-5-ylmethyl]-4-methyl-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-(2-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl)-4-methylquinolin-2(1H)-one is a complex organic compound that features a quinoline core structure substituted with a chlorophenyl group and an isoxazole ring
Preparation Methods
The synthesis of 1-((3-(2-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl)-4-methylquinolin-2(1H)-one typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Coupling Reactions: The final step involves coupling the isoxazole ring with the quinoline core. This can be achieved through a variety of methods, including palladium-catalyzed cross-coupling reactions.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
1-((3-(2-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl)-4-methylquinolin-2(1H)-one can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the quinoline ring or the isoxazole ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Scientific Research Applications
1-((3-(2-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl)-4-methylquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure, which may interact with biological targets in novel ways.
Biological Research: It can be used as a probe to study the function of specific enzymes or receptors in biological systems.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-((3-(2-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl)-4-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-((3-(2-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl)-4-methylquinolin-2(1H)-one can be compared with other similar compounds such as:
1-(2-Chlorophenyl)-3,5-Dimethyl-1H-Pyrazole-4-Carboxylic Acid Ethyl Ester: This compound shares the chlorophenyl group but has a different core structure, leading to different chemical and biological properties.
Setanaxib: Another compound with a chlorophenyl group, but with a different mechanism of action and applications.
Tinengotinib: A compound with a similar core structure but different substituents, leading to different biological activities.
Properties
Molecular Formula |
C20H17ClN2O2 |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
1-[[3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-4-methylquinolin-2-one |
InChI |
InChI=1S/C20H17ClN2O2/c1-13-10-20(24)23(19-9-5-3-6-15(13)19)12-14-11-18(22-25-14)16-7-2-4-8-17(16)21/h2-10,14H,11-12H2,1H3 |
InChI Key |
VOOJGCYWLXADSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)CC3CC(=NO3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


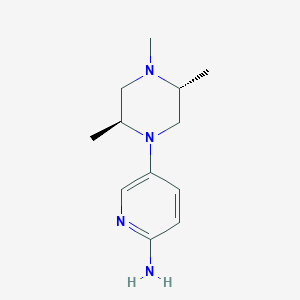
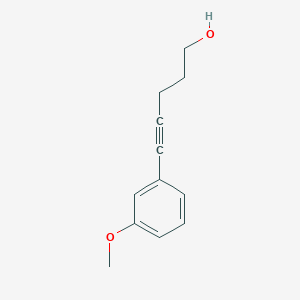
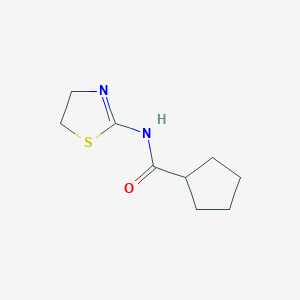
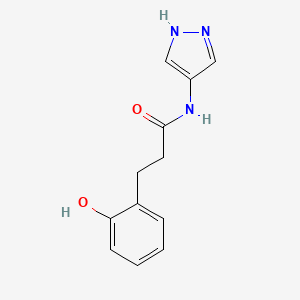
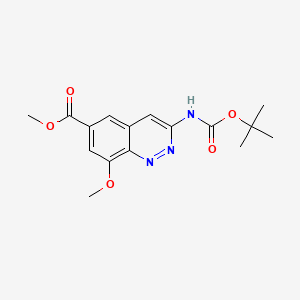

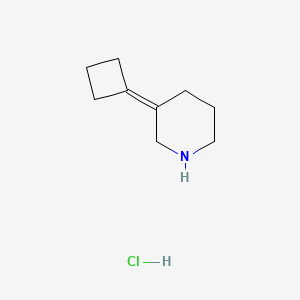
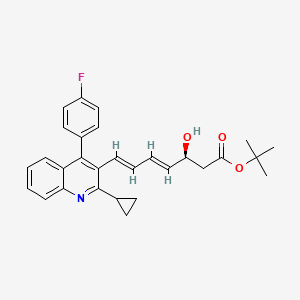

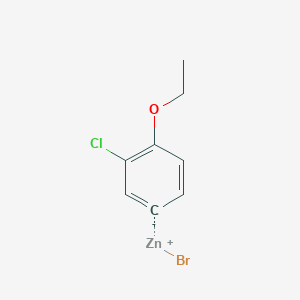
![(1S,2R,3S,4R)-4-(7-Amino-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol](/img/structure/B14888490.png)
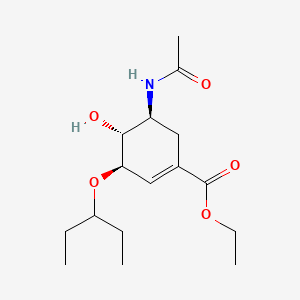

![tert-Butyl ((1R,3S)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B14888504.png)
